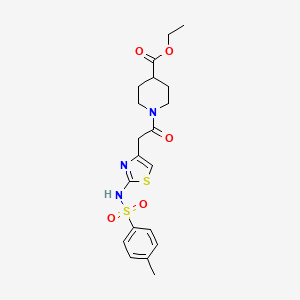

Ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

説明

Ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core substituted at the 4-position with an ethyl carboxylate group. The piperidine nitrogen is functionalized with an acetyl-linked thiazole ring bearing a 4-methylphenylsulfonamido moiety at its 2-position. The thiazole ring may enhance metabolic stability and modulate electronic properties, while the ethyl carboxylate group could influence solubility and bioavailability.

特性

IUPAC Name |

ethyl 1-[2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S2/c1-3-28-19(25)15-8-10-23(11-9-15)18(24)12-16-13-29-20(21-16)22-30(26,27)17-6-4-14(2)5-7-17/h4-7,13,15H,3,8-12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVIDXOJMVLDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring with various substituents including a thiazole moiety and a sulfonamide group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.

- Introduction of the Sulfonamide Group : The thiazole derivative is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research has indicated that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial activity. For instance, derivatives similar to ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate have been evaluated for their effectiveness against various bacterial strains. A study reported that compounds with thiazole rings demonstrated IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. The interaction of the sulfonamide group with the active site of carbonic anhydrase can lead to decreased enzyme activity, which may have therapeutic implications in conditions such as glaucoma and edema .

The biological activity of ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety forms hydrogen bonds with the active site of target enzymes, effectively blocking substrate access.

- Intercalation : The thiazole ring may participate in π-π stacking interactions with nucleic acids or proteins, influencing their function .

Case Studies

- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, compounds similar to ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate showed promising results against resistant bacterial strains, suggesting potential for development as new antibiotics .

- Cancer Research : Preliminary studies have indicated that compounds featuring the thiazole structure may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .

Data Table

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

*Molecular formulas and weights for the target compound are inferred; others are sourced from provided evidence.

Key Structural and Functional Differences

Heterocyclic Core: The target compound incorporates a thiazole ring, which contrasts with the pyridinyl group in SY134685 and the thienopyridazinone in C618-0662. Thiazoles are electron-rich and often enhance binding to biological targets via hydrogen bonding or π-π interactions. C618-0662’s thienopyridazinone core introduces a bicyclic system, which could alter pharmacokinetics by increasing rigidity and metabolic resistance.

Sulfonamido Functional Group: The target compound’s 4-methylphenylsulfonamido group is absent in both analogs.

Physicochemical Implications: The target compound’s higher molecular weight (~484.56 vs. 274.31 and 370.41) and sulfur content may reduce solubility compared to SY134685 but enhance binding specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。